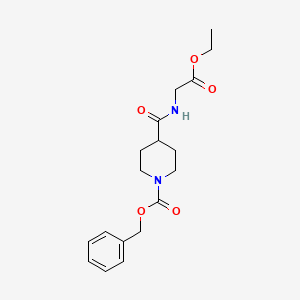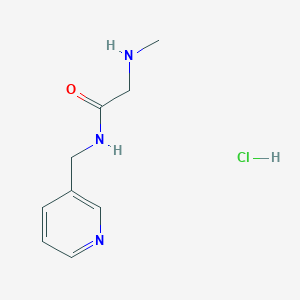
2-(Methylamino)-N-(3-pyridinylmethyl)acetamide hydrochloride
Descripción general
Descripción
2-(Methylamino)-N-(3-pyridinylmethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3O and its molecular weight is 215.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Acetals of Lactams and Acid Amides : This compound can react with enamino diketones to produce cyclic dienediamines. These dienediamines can be further converted into other hydrochloride compounds under specific conditions (Shanazarov et al., 1987).
Chemosensor Development : A similar compound has been synthesized and used as an “off–on fluorescence type” chemosensor for Zn2+. This chemosensor showed significant fluorescence enhancement in the presence of Zn2+ and could be used to detect and quantify Zn2+ in living cells and water samples (Park et al., 2015).
Synthesis of Pyrimidines, Imidazoles, and Purines : 2-(Substituted amidino)acetamides, including similar compounds, were used in cyclisation with one-carbon-atom reagents to synthesize corresponding pyrimidin-4(3H)-ones, which were then converted into 9-substituted hypoxanthines (Keir & Wood, 1976).
Medicinal Chemistry
Synthesis of Anticonvulsants : Derivatives of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which are structurally related, have been synthesized and identified for their potential anticonvulsant activities. These compounds showed properties likely responsible for anticonvulsant activities (Camerman et al., 2005).
Neonicotinoid Insecticide Development : Acetamiprid, a neonicotinoid insecticide, has a similar N-cyanoacetamidine structure. Studies on its stereochemistry and active conformation have provided insights into its efficacy as an insecticide (Nakayama et al., 1997).
Coordination Chemistry
- Formation of Coordination Complexes : Acetamidine hydrochloride, a related compound, interacts with 3-ferrocenylmethylidene-2,4-pentanedione to form polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides, indicating potential applications in coordination chemistry (Klimova et al., 2013).
Bioorganic Chemistry
- Synthesis of Antimicrobial Agents : Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, structurally similar to the query compound, have been synthesized and showed significant antibacterial and antifungal activities (Zhuravel et al., 2005).
Análisis Bioquímico
Biochemical Properties
2-(Methylamino)-N-(3-pyridinylmethyl)acetamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the PI3K-Akt signaling pathway, which is essential for cell growth and survival. Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has been found to inhibit certain cytochrome P450 enzymes, leading to changes in the metabolism of other substances. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including liver toxicity and alterations in enzyme activity. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. This interaction can lead to changes in the concentration of various metabolites, impacting overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed to accumulate in the liver, where it interacts with liver-specific transporters and enzymes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it has been found to localize in the mitochondria, where it influences mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-10-7-9(13)12-6-8-3-2-4-11-5-8;/h2-5,10H,6-7H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTIVMHHDJIAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1=CN=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


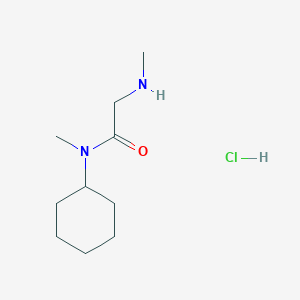
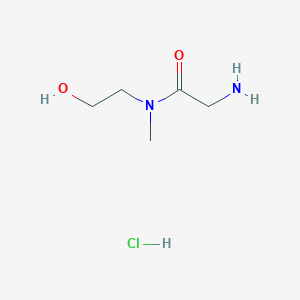
-methanone hydrochloride](/img/structure/B1398357.png)

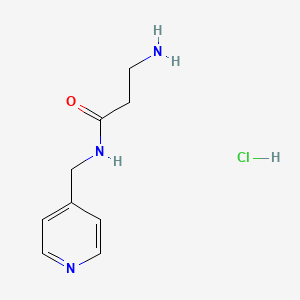

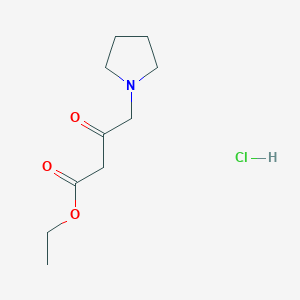
![6-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1398366.png)



